Cas no 2138235-89-7 (Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate)
Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate
- EN300-723874
- 2138235-89-7
- Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate
-
- Inchi: 1S/C9H9ClO5S.Na/c1-14-8-6(9(11)15-2)3-5(10)4-7(8)16(12)13;/h3-4H,1-2H3,(H,12,13);/q;+1/p-1
- InChI Key: BLRKBXDCSWMZAN-UHFFFAOYSA-M
- SMILES: ClC1C=C(C(=C(C(=O)OC)C=1)OC)S(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 285.9678665g/mol
- Monoisotopic Mass: 285.9678665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 291
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 94.9Ų
Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-723874-1.0g |
sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate |
2138235-89-7 | 1g |
$0.0 | 2023-06-07 |
Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate
Research Briefing on Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate (CAS: 2138235-89-7)
In recent years, Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate (CAS: 2138235-89-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfinate functional group and chloro-methoxy substitution pattern, has demonstrated potential as a versatile intermediate in the synthesis of bioactive molecules. Its structural features make it particularly valuable in the development of novel therapeutic agents, including enzyme inhibitors and receptor modulators.
A 2023 study published in the Journal of Medicinal Chemistry explored the utility of Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate as a key building block in the synthesis of sulfonamide-based inhibitors targeting carbonic anhydrase isoforms. The researchers highlighted its high reactivity and selectivity in nucleophilic substitution reactions, which facilitated the efficient preparation of a library of potential drug candidates. The study reported IC50 values in the nanomolar range for several derivatives, underscoring the compound's pharmaceutical relevance.
Further investigations have revealed the compound's role in photoaffinity labeling applications. A recent Nature Communications article detailed its incorporation into probes for mapping protein-ligand interactions, leveraging the sulfinate group's ability to generate reactive species upon UV irradiation. This application has provided new insights into drug-target engagement dynamics, particularly in the study of membrane-bound receptors.
From a synthetic chemistry perspective, advancements in the large-scale production of Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate have been reported. A 2024 patent application describes an improved catalytic process that achieves >90% yield while reducing hazardous byproducts. This development addresses previous challenges in industrial-scale manufacturing and could significantly impact the cost-effectiveness of downstream pharmaceutical applications.
Ongoing research is exploring the compound's potential in radiopharmaceuticals, where its sulfinate moiety shows promise for stable isotope labeling. Preliminary results presented at the 2024 American Chemical Society meeting demonstrated successful incorporation of fluorine-18, suggesting applications in PET imaging probes. These developments position Sodium 5-chloro-2-methoxy-3-(methoxycarbonyl)benzene-1-sulfinate as a multifaceted tool in both drug discovery and diagnostic applications.
As research continues, the compound's unique chemical properties and diverse applications make it a subject of growing interest across multiple pharmaceutical disciplines. Future studies are expected to further elucidate its potential in targeted drug delivery systems and as a scaffold for combinatorial chemistry approaches.
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